molecular formula C9H14N2O2 B8768988 2,2-dimethoxy-2-pyridin-4-ylethanamine

2,2-dimethoxy-2-pyridin-4-ylethanamine

Cat. No.: B8768988
M. Wt: 182.22 g/mol
InChI Key: MODGVDCXMCYGAE-UHFFFAOYSA-N
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Description

2,2-Dimethoxy-2-pyridin-4-ylethanamine is an organic compound that features a pyridine ring substituted with a dimethoxyethylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-dimethoxy-2-pyridin-4-ylethanamine typically involves the reaction of pyridine derivatives with dimethoxyethylamine. One common method includes the use of pyridine N-oxides, which react with dimethoxyethylamine under specific conditions to yield the desired product . The reaction conditions often involve the use of catalysts such as copper or nickel to facilitate the process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethoxy-2-pyridin-4-ylethanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction can produce piperidine derivatives .

Scientific Research Applications

2,2-Dimethoxy-2-pyridin-4-ylethanamine has several applications in scientific research:

Mechanism of Action

The mechanism by which 2,2-dimethoxy-2-pyridin-4-ylethanamine exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include modulation of signal transduction pathways and inhibition or activation of specific enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2-Dimethoxy-2-pyridin-4-ylethanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dimethoxyethylamine group allows for unique interactions with molecular targets, making it valuable in various research and industrial applications .

Properties

Molecular Formula

C9H14N2O2

Molecular Weight

182.22 g/mol

IUPAC Name

2,2-dimethoxy-2-pyridin-4-ylethanamine

InChI

InChI=1S/C9H14N2O2/c1-12-9(7-10,13-2)8-3-5-11-6-4-8/h3-6H,7,10H2,1-2H3

InChI Key

MODGVDCXMCYGAE-UHFFFAOYSA-N

Canonical SMILES

COC(CN)(C1=CC=NC=C1)OC

Origin of Product

United States

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